3-Chloro-dibenzothiophene
Description
Contextualization of Halogenated Dibenzothiophene (B1670422) Derivatives in Contemporary Chemical Sciences
Halogenated dibenzothiophenes represent a significant class of sulfur-containing heterocyclic compounds that have garnered increasing attention in the field of chemical sciences. These derivatives are characterized by a dibenzothiophene core, a tricyclic aromatic system composed of two benzene (B151609) rings fused to a central thiophene (B33073) ring, with one or more hydrogen atoms substituted by halogen atoms such as chlorine, bromine, or fluorine. The introduction of halogens onto the dibenzothiophene scaffold profoundly influences the molecule's electronic properties, reactivity, and steric profile.
In contemporary research, these modifications are exploited to fine-tune the physicochemical characteristics of the resulting compounds for various applications. For instance, halogenated dibenzothiophenes are investigated as building blocks in the synthesis of complex organic materials. The presence of a halogen atom provides a reactive handle for further functionalization through cross-coupling reactions, such as Suzuki or Stille couplings, enabling the construction of larger, more elaborate molecular architectures. researchgate.netrsc.org This synthetic versatility makes them valuable intermediates in the development of novel organic semiconductors, dyes, and other functional materials. rsc.org
Furthermore, the electronic effects of halogens can modulate the HOMO-LUMO energy gap of the dibenzothiophene system, which is a critical parameter for applications in organic electronics. rsc.org The ability to systematically alter these properties through halogenation patterns allows for the rational design of materials with tailored optoelectronic characteristics.
Significance of Sulfur-Containing Polycyclic Aromatic Compounds (SPACs) in Advanced Chemical Synthesis and Environmental Studies
Sulfur-containing polycyclic aromatic compounds (SPACs), also referred to as polycyclic aromatic sulfur heterocycles (PASHs), constitute a broad and important class of organic molecules. nih.govacs.org Structurally, they are analogues of polycyclic aromatic hydrocarbons (PAHs) where at least one carbon atom in the aromatic ring system is replaced by a sulfur atom. acs.org This substitution introduces unique chemical and physical properties that distinguish SPACs from their all-carbon counterparts.
In the realm of advanced chemical synthesis, SPACs, including dibenzothiophene and its derivatives, are recognized for their utility as versatile synthons. rsc.org The sulfur atom can influence the reactivity of the entire ring system and can itself be a site for chemical modification, such as oxidation to the corresponding sulfoxide (B87167) or sulfone. kyushu-u.ac.jprsc.org These oxidized derivatives exhibit distinct reactivity and are valuable intermediates in their own right. rsc.org The rigid, planar structure of many SPACs, combined with their electronic properties, makes them attractive scaffolds for the construction of materials with interesting photophysical and electronic properties, finding potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org
From an environmental perspective, SPACs are of considerable interest as they are naturally occurring components of fossil fuels like crude oil and coal. researchgate.netnerc.ac.uk Their presence in petroleum products and their persistence in the environment make them important markers in environmental forensics for identifying sources of pollution. nih.govresearchgate.net The study of their environmental fate, transport, and degradation is crucial for assessing the environmental impact of fossil fuel use and spills. nih.govnerc.ac.uk Unlike their non-sulfur analogues (PAHs), some of which are known carcinogens, the toxicological profiles of many SPACs are less understood, prompting further research into their potential environmental and health effects. nerc.ac.uk
Scope and Research Focus on 3-Chloro-dibenzothiophene
This article focuses specifically on the chemical compound this compound. It is a tricyclic aromatic compound with the molecular formula C₁₂H₇ClS. chemeo.comnist.gov The structure consists of a dibenzothiophene core with a single chlorine atom substituted at the 3-position of one of the benzene rings.
The primary research interest in this compound stems from its role as a halogenated derivative of dibenzothiophene. Its chemical properties are influenced by both the sulfur-containing heterocyclic core and the chloro-substituent. Research into this specific isomer often involves its synthesis, characterization, and exploration of its reactivity in various chemical transformations. For example, the chlorine atom can serve as a leaving group or a directing group in electrophilic substitution reactions, making it a useful intermediate for creating more complex, functionalized dibenzothiophene derivatives. rsc.orgnih.gov
Furthermore, as a member of the broader class of chlorinated polycyclic aromatic compounds, this compound is relevant in environmental studies, particularly in the context of identifying and tracking pollutants from industrial sources. researchgate.netdntb.gov.uatandfonline.com The specific properties and behavior of this isomer, in comparison to other chlorinated dibenzothiophenes, are important for developing accurate analytical methods for its detection and quantification in environmental samples. chemeo.com
The table below provides key chemical identifiers and physical properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₇ClS | chemeo.comnist.gov |
| Molecular Weight | 218.70 g/mol | chemeo.com |
| InChI Key | OTHHPAMDVKDMFM-UHFFFAOYSA-N | chemeo.com |
| logP (Octanol/Water Partition Coefficient) | 4.708 | chemeo.com |
| Water Solubility (log₁₀WS in mol/l) | -5.52 | chemeo.com |
Direct Halogenation Strategies for Dibenzothiophene Scaffolds
Direct chlorination of a pre-formed dibenzothiophene or a related benzothiophene (B83047) structure offers a straightforward approach to introduce a chlorine atom onto the heterocyclic framework.
C3-Chlorination of C2-Substituted Benzo[b]thiophene Derivatives
A method for the selective chlorination at the C3-position of C2-substituted benzo[b]thiophene derivatives has been developed using sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) as the chlorine source. rsc.org This reaction is typically performed in aqueous acetonitrile (B52724) at temperatures ranging from 65–75 °C, affording the C3-chlorinated products in variable yields (30–65%). rsc.org
The reaction demonstrates tolerance to various functional groups, including vinyl and alkyl groups. However, the presence of alcohols can lead to competing oxidation reactions at the heterobenzylic position. rsc.org A carbonyl group at the C2-position was found to inhibit the halogenation reaction. rsc.org DFT calculations suggest a mechanism involving the formation of a hypochlorous acidium ion, which generates a C2–C3 chloronium ion intermediate. This intermediate then rearranges to an S-stabilized C2-carbocation before re-aromatization to the final C3-chlorinated product. rsc.org
To illustrate the synthetic utility of this method, a model C3-chloro derivative was successfully coupled with phenylboronic acid under standard Suzuki–Miyaura coupling conditions. rsc.org
| Substrate (C2-Substituent) | Product | Yield (%) |
| Methyl | 3-Chloro-2-methylbenzo[b]thiophene | 55 |
| Ethyl | 3-Chloro-2-ethylbenzo[b]thiophene | 60 |
| Vinyl | 3-Chloro-2-vinylbenzo[b]thiophene | 45 |
| Phenyl | 3-Chloro-2-phenylbenzo[b]thiophene | 30 |
| Hydroxymethyl | Mixture of products (oxidation) | - |
| Acetyl | No reaction | - |
Electrophilic Chlorination Methods Utilizing Hypochlorite Reagents
Electrophilic chlorination using hypochlorite reagents provides a viable route for introducing chlorine atoms onto aromatic rings. While traditional methods often employ chlorine gas or hypochlorous acid, which can suffer from low selectivity, more controlled approaches have been developed. orgsyn.org Sodium hypochlorite, particularly in its stable pentahydrate form (NaClO·5H₂O), has emerged as a useful and more sustainable chlorinating agent for organic synthesis. mdpi.com
In the context of dibenzothiophene synthesis, calcium hypochlorite in an acetate-buffered water-acetone solvent system has been used for the ring-closing of thioethers to form dibenzothiophene sulfonium (B1226848) salts, which are precursors for further functionalization. acs.org This method proceeds under neutral conditions and can be more effective than N-chlorosuccinimide (NCS) for certain substrates, especially those prone to side reactions under acidic conditions. acs.org The reaction is believed to proceed via an intermediate chlorosulfonium salt that undergoes an intramolecular electrophilic aromatic substitution (SEAr) to yield the cyclized product. acs.org
| Reagent | Substrate Type | Conditions | Product Type |
| Sodium hypochlorite pentahydrate | C2-substituted benzo[b]thiophenes | Aqueous MeCN, 65-75 °C | C3-chlorinated benzo[b]thiophenes |
| Calcium hypochlorite | 2-(Phenylthio)biphenyls | Acetate (B1210297) buffer (pH 4), acetone, RT | Dibenzothiophene sulfonium salts |
| N-Chlorosuccinimide/Bi(OTf)₃ | 2-(Phenylthio)biphenyls | MeCN, RT | Dibenzothiophene sulfonium salts |
Ring-Closing and Cyclization Approaches to Dibenzothiophene Formation
Building the dibenzothiophene core through ring-closing reactions offers a versatile strategy that allows for the introduction of substituents at various positions prior to the final cyclization step.
Electrophilic Cyclization Methodologies for 3-Halo-substituted Benzo[b]thiophenes
An efficient method for the synthesis of 3-halo-substituted benzo[b]thiophenes involves the electrophilic cyclization of 2-alkynyl thioanisoles. nih.govresearchgate.net This approach utilizes sodium halides as the source of the electrophilic halogen in the presence of copper(II) sulfate. nih.govresearchgate.net The reaction is environmentally benign, using ethanol (B145695) as the solvent, and provides the desired 3-halo substituted benzo[b]thiophenes in very high yields. nih.govresearchgate.net This methodology has been successfully applied to synthesize 3-chloro and 3-bromobenzo[b]thiophene derivatives. nih.govresearchgate.net
Intramolecular Arylation in the Synthesis of Dibenzothiophene Derivatives
Intramolecular arylation reactions represent a powerful tool for the construction of fused biaryl systems like dibenzothiophenes. Palladium-catalyzed intramolecular oxidative cyclizations of biaryl sulfones have been developed to provide direct access to dibenzothiophene-5,5-dioxides. nih.govacs.org This method avoids the need for pre-functionalized substrates and is considered more atom-economical and environmentally friendly. nih.gov The reaction tolerates various substituents on the aromatic rings, allowing for the synthesis of a range of substituted dibenzothiophene dioxides in good to excellent yields. nih.govacs.org
Another approach involves the Suzuki–Miyaura cross-coupling of 2-bromoaryl sulfinate esters with arylboronic acids, followed by an electrophilic cyclization of the resulting sulfinate ester to form dibenzothiophene S-oxides. rsc.org This two-step protocol allows for the synthesis of diverse dibenzothiophene S-oxides, which can be further transformed into other dibenzothiophene derivatives. rsc.org
Palladium-Catalyzed Carbon-Sulfur and Carbon-Carbon Bond Formations
A novel palladium(II)-catalyzed synthesis of dibenzothiophene derivatives proceeds through the cleavage of both carbon-hydrogen (C-H) and carbon-sulfur (C-S) bonds. nih.govrsc.org This catalytic C-H/C-S coupling method is notable as it does not require an external stoichiometric oxidant or reactive functionalities like C-X or S-H, making it applicable to the synthesis of complex π-systems. nih.govrsc.org The reaction is typically carried out using palladium(II) acetate as the catalyst in a solvent such as toluene (B28343) at elevated temperatures. nih.gov A key mechanistic feature of this reaction is that the product-forming step is an oxidative addition rather than a reductive elimination. nih.govrsc.org This method has been successfully applied to various biphenyl (B1667301) sulfide (B99878) substrates to generate the corresponding dibenzothiophenes. nih.gov
| Precursor Type | Catalytic System | Key Bond Formations | Product Type |
| Diaryl sulfides | Pd(OAc)₂, PivOH | C-H/C-H | Dibenzothiophenes |
| Biphenyl sulfide | Pd(OAc)₂ | C-H/C-S | Dibenzothiophene |
| Biaryl sulfones | Pd(OAc)₂ | C-H/C-H | Dibenzothiophene-5,5-dioxides |
| 2-Bromoaryl sulfinate esters & Arylboronic acids | Pd catalyst | C-C (Suzuki), C-S (cyclization) | Dibenzothiophene S-oxides |
Cross-Coupling and Functionalization Reactions for this compound Derivatives
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds. For the synthesis of this compound and its derivatives, these reactions provide powerful tools for introducing a wide array of functional groups and for constructing the core dibenzothiophene structure itself.
Suzuki–Miyaura Coupling Reactions in Dibenzothiophene Synthesis
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoborane and an organohalide or triflate, widely used for creating carbon-carbon bonds. libretexts.org This reaction is instrumental in the synthesis of biaryl compounds, which are direct precursors to the dibenzothiophene core.
A common strategy involves the Suzuki cross-coupling of a substituted phenylboronic acid with a 2,6-dihaloaniline to form an amino-substituted biphenyl. researchgate.net This biphenyl intermediate can then undergo further transformations to form the thiophene ring of the dibenzothiophene system. For instance, microwave-assisted Suzuki coupling has been shown to be effective in this context. researchgate.net The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the organoborane, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgorganic-chemistry.org
A novel and efficient method for preparing dibenzothiophene S-oxides involves a selective Suzuki-Miyaura coupling. rsc.orgrsc.org In this approach, a 2-bromoaryl sulfinate ester is coupled with an arylboronic acid. rsc.orgrsc.orgnih.gov The palladium catalyst selectively activates the bromo group for the cross-coupling, leaving the sulfinate ester moiety intact for a subsequent cyclization step. rsc.orgtus.ac.jp This two-step process, involving Br-selective coupling followed by intramolecular electrophilic sulfinylation, allows for the synthesis of diverse, polysubstituted dibenzothiophene S-oxides. tus.ac.jpazom.com
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product Type | Reference |
| 2,6-Dibromoaniline | Phenylboronic acid | Pd catalyst | - | - | Amino-substituted biphenyl | researchgate.net |
| 2-Bromoaryl sulfinate ester | Arylboronic acid | Pd catalyst | - | - | 2-Biarylyl sulfinate ester | rsc.orgrsc.org |
| 5-(Aryl)dibenzothiophenium triflate | Arylboronic acid | Pd catalyst | - | - | Polyaromatic | nih.gov |
Furthermore, 5-(aryl)dibenzothiophenium triflates can act as electrophilic partners in Suzuki-Miyaura coupling reactions. nih.gov This allows for the site-selective formation of new C-C bonds, demonstrating the versatility of the dibenzothiophene core as a building block for more complex polyaromatic structures. nih.gov The reaction shows chemoselectivity, with the dibenzothiophenium group coupling in preference to other halide functionalities that may be present on the molecule. nih.gov
Buchwald-Hartwig Cross-Coupling in Derivative Synthesis
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, specifically for synthesizing aryl amines from aryl halides or pseudohalides and primary or secondary amines. organic-chemistry.orgprinceton.edu This reaction is highly valuable for functionalizing the dibenzothiophene scaffold with nitrogen-containing substituents, which are prevalent in pharmacologically active molecules. ethz.ch
The general mechanism of the Buchwald-Hartwig coupling involves a catalytic cycle with a palladium complex. ethz.ch The reaction has been successfully applied to the synthesis of complex heterocyclic systems, such as dibenzodiazepines, through the C-N coupling of o-bromoaldimine with o-bromoaniline. rsc.org The choice of palladium precursor, phosphine (B1218219) ligand, base, and solvent is crucial for achieving high efficiency. rsc.org For example, a combination of Pd(OAc)₂, SPhos as the ligand, and Cs₂CO₃ as the base in THF has proven effective. rsc.org
Microwave-assisted Buchwald-Hartwig double amination has emerged as a rapid method for synthesizing donor-acceptor-donor (D-A-D) type molecules, significantly reducing reaction times from hours to minutes compared to conventional heating. acs.org This technique is compatible with a range of aryl bromides and secondary amines, including carbazole (B46965) derivatives. acs.org
While direct examples for the synthesis of this compound derivatives using this method are specific, the general applicability to aryl halides suggests its utility. A hypothetical reaction would involve coupling 3-chloro-X-bromo-dibenzothiophene with a desired amine in the presence of a suitable palladium catalyst and ligand system to introduce an amino group onto the dibenzothiophene core.
| Aryl Halide/Triflate | Amine | Catalyst | Ligand | Base | Solvent | Product | Reference |
| o-Bromoaldimine | o-Bromoaniline | Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | Dibenzodiazepine | rsc.org |
| 1,4-Dibromobenzene | Phenoxazine | Pd₂(dba)₃ | XPhos | t-BuONa | Toluene (Microwave) | D-A-D Compound | acs.org |
| Aryl Halides | Primary/Secondary Amines | Pd Catalyst | Phosphine | Base | - | Aryl Amine | organic-chemistry.orgprinceton.edu |
Sulfenylation of Arenes Leading to Dibenzothiophene Structures
The formation of the dibenzothiophene ring system can be achieved through the sulfenylation of arenes followed by an intramolecular cyclization. This strategy builds the thiophene ring onto a pre-formed biphenyl system or related precursor.
One notable method involves the palladium-catalyzed sulfenylation of unactivated arenes with an electrophilic sulfur reagent, followed by an intramolecular arylation to yield dibenzothiophene derivatives. beilstein-journals.org This two-step process first establishes an aryl sulfide intermediate, which then undergoes cyclization to form the thiophene ring. beilstein-journals.org
A highly selective metal-free C-H sulfenylation of arenes has been developed for the synthesis of 5-(aryl)dibenzothiophenium triflates. nih.gov This protocol starts from dibenzothiophene S-oxide and simple arenes. The reaction is believed to proceed via an electrophilic aromatic substitution mechanism for electron-neutral or moderately electron-rich arenes. nih.gov For more electron-rich arenes, a single-electron transfer mechanism may be operative, which can lead to more complex reaction mixtures. nih.govacs.orgnih.gov
The direct C-H sulfenylation of electron-rich arenes can also be achieved using N-(alkyl/arylthio)succinimides in the presence of an acid like trifluoroacetic acid (TFA). beilstein-journals.org This reaction proceeds through the protonation of the succinimide, creating an electrophilic thio intermediate that is then attacked by the arene. beilstein-journals.org
Synthesis of Sulfur-Oxidized and Sulfonium Derivatives of Dibenzothiophene
The sulfur atom in the dibenzothiophene core can be oxidized to form S-oxides (sulfoxides) and S,S-dioxides (sulfones). These oxidized derivatives have distinct electronic properties and reactivity, making them valuable in materials science and as synthetic intermediates. rsc.org
Preparation of Dibenzothiophene S-oxides from Sulfinate Esters
A recently developed and highly efficient method for the synthesis of dibenzothiophene S-oxides starts from 2-bromoaryl sulfinate esters. rsc.orgrsc.orgnih.gov This two-step procedure circumvents the often challenging direct oxidation of dibenzothiophenes, which can suffer from a lack of selectivity and harsh conditions. tus.ac.jpazom.com
The first step is a palladium-catalyzed Suzuki-Miyaura cross-coupling of a 2-bromoaryl sulfinate ester with an arylboronic acid. rsc.org This coupling selectively occurs at the carbon-bromine bond. tus.ac.jp The resulting 2-biarylyl sulfinate ester intermediate is then subjected to an intramolecular electrophilic cyclization, typically promoted by an activator like triflic anhydride (B1165640) (Tf₂O), to furnish the dibenzothiophene S-oxide. rsc.orgtus.ac.jp This method allows for the synthesis of a wide range of polysubstituted dibenzothiophene S-oxides with various functional groups. rsc.org
| Step | Reactants | Reagents/Catalyst | Product | Reference |
| 1. Suzuki-Miyaura Coupling | 2-Bromoaryl sulfinate ester, Arylboronic acid | Pd catalyst | 2-Biarylyl sulfinate ester | rsc.org |
| 2. Electrophilic Cyclization | 2-Biarylyl sulfinate ester | Triflic anhydride (Tf₂O) | Dibenzothiophene S-oxide | rsc.orgtus.ac.jp |
Dibenzothiophene S-oxides are notable for their ability to generate atomic oxygen upon UV irradiation, which can be utilized for processes like DNA cleavage. rsc.org
Formation of Dibenzothiophene S,S-dioxides
Dibenzothiophene S,S-dioxides, also known as dibenzothiophene sulfones, are often synthesized by the oxidation of either dibenzothiophene or dibenzothiophene S-oxide. mdpi.com However, these direct oxidations can require stoichiometric amounts of strong oxidizing agents. okayama-u.ac.jp
An alternative and milder approach is the electrochemical synthesis of dibenzothiophene S,S-dioxides from biaryl sulfonyl hydrazides. okayama-u.ac.jpjst.go.jp This method involves the anodic oxidation of the sulfonyl hydrazide, which is proposed to generate a sulfonyl radical or cation intermediate. jst.go.jpresearchgate.net This intermediate then undergoes an intramolecular cyclization to form the dibenzothiophene S,S-dioxide. okayama-u.ac.jp The reaction is typically carried out under mild electrochemical conditions, avoiding the need for harsh chemical oxidants. okayama-u.ac.jpresearchgate.net The use of specific electrolytes and solvent systems, such as Bu₄NOTf in a mixture of hexafluoroisopropanol (HFIP) and nitromethane, has been shown to be crucial for the success of the reaction. okayama-u.ac.jpjst.go.jp
Another route involves the Stille cross-coupling reaction to create a biaryl intermediate, which already contains the S,S-dioxide moiety on one of the aryl rings. For example, 3,7-dibromodibenzothiophene-S,S-dioxide can be coupled with an organostannane to introduce substituents onto the dibenzothiophene sulfone core. mdpi.com
| Starting Material | Method | Key Features | Product | Reference |
| Dibenzothiophene / Dibenzothiophene S-oxide | Chemical Oxidation | Requires stoichiometric oxidants | Dibenzothiophene S,S-dioxide | mdpi.comokayama-u.ac.jp |
| Biaryl Sulfonyl Hydrazide | Electrochemical Oxidation | Mild, oxidant-free conditions | Dibenzothiophene S,S-dioxide | okayama-u.ac.jpjst.go.jpresearchgate.net |
| 3,7-Dibromodibenzothiophene-S,S-dioxide | Stille Cross-Coupling | C-C bond formation on sulfone core | Substituted Dibenzothiophene S,S-dioxide | mdpi.com |
Structure
3D Structure
Properties
Molecular Formula |
C12H7ClS |
|---|---|
Molecular Weight |
218.70 g/mol |
IUPAC Name |
3-chlorodibenzothiophene |
InChI |
InChI=1S/C12H7ClS/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H |
InChI Key |
OTHHPAMDVKDMFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloro Dibenzothiophene and Its Analogues
Synthesis and Functionalization of Dibenzothiophenium Salts
Dibenzothiophenium salts are a class of sulfur-containing cationic compounds that have garnered significant interest as versatile intermediates in organic synthesis. Their utility primarily stems from their function as excellent leaving groups in nucleophilic aromatic substitution reactions, enabling the introduction of various functionalities onto aromatic rings. The synthesis of these salts and their subsequent functionalization represent a key strategy for accessing a range of substituted dibenzothiophene (B1670422) analogues.
The preparation of dibenzothiophenium salts can be broadly achieved through intramolecular cyclization strategies. One prominent method involves the ring-closing reaction of biaryl thioethers. This transformation is typically promoted by an electrophilic halogen source, such as N-chlorosuccinimide (NCS), in the presence of a Lewis acid or a silver salt. acs.orgucl.ac.uk For instance, treatment of a biaryl thioether with NCS and bismuth(III) triflate (Bi(OTf)₃) can afford the corresponding dibenzothiophenium salt under mild conditions. epo.org An alternative approach utilizes calcium hypochlorite (B82951) in a buffered solution to achieve the cyclization. acs.org
Another major route to dibenzothiophenium salts involves the activation of biaryl sulfoxides. The use of strong anhydrides, such as trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), facilitates the formation of highly reactive Pummerer-type intermediates. These intermediates rapidly undergo intramolecular cyclization to yield the desired dibenzothiophenium salt. epo.org This method is advantageous as it starts from readily available sulfoxides.
A multi-step, yet versatile, synthesis involves a palladium-catalyzed C-S cross-coupling reaction to form a biaryl sulfide (B99878), which is then oxidized to the corresponding sulfoxide (B87167). The final step is an acid-catalyzed intramolecular cyclization to furnish the dibenzothiophenium salt. This sequence allows for the construction of a wide array of substituted analogues by varying the initial coupling partners.
The primary application of dibenzothiophenium salts in functionalization reactions is as precursors for nucleophilic aromatic substitution. They have been extensively developed as leaving groups for the introduction of fluoride (B91410), particularly for the synthesis of 18F-labeled fluoroarenes used in Positron Emission Tomography (PET). acs.orgucl.ac.ukepo.org The reaction proceeds via ipso-attack of the fluoride nucleophile on the carbon atom attached to the sulfonium (B1226848) group, displacing the dibenzothiophene moiety. The efficiency and regioselectivity of this fluorination are influenced by the electronic nature and substitution pattern of the aryl ring being functionalized. epo.org While extensively studied for fluorination, the application of this methodology for the introduction of other halogens like chlorine is less commonly reported.
Below are tables summarizing the synthetic conditions for the formation of dibenzothiophenium salts and their subsequent functionalization reactions as reported in the literature.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Biaryl Thioether | NCS, Bi(OTf)₃, MeCN, RT, 5 min - 2 h | Dibenzothiophenium Triflate Salt | Variable | epo.org |
| Biaryl Thioether | Ca(OCl)₂, Acetate (B1210297) Buffer (pH 4), Acetone/H₂O, 0 °C - RT, 15 min | Dibenzothiophenium Chloride Salt | 43% | acs.org |
| Biaryl Thioether | NCS, AgOTf, 1,4-Dioxane, Reflux, 0.5 - 4 h | Dibenzothiophenium Triflate Salt | Low (e.g., 6%) | epo.org |
| Biaryl Sulfoxide | Trifluoromethanesulfonic Anhydride (Tf₂O) | Dibenzothiophenium Triflate Salt | Not specified | epo.org |
| Substrate | Reagents and Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Dibenzothiophenium Salt | [¹⁸F]Fluoride, K₂₂₂, KHCO₃, DMSO, 110 °C, 15 min | ¹⁸F-Aryl Fluoride | 2% - 65% (d.c. RCY) | epo.org |
| 3-Tolyl-substituted Dibenzothiophenium Salt | [¹⁸F]Fluoride, K₂₂₂, KHCO₃, DMSO, 110 °C, 15 min | 3-[¹⁸F]Fluorotoluene | 15 ± 5% | acs.org |
| 3-Anisole-substituted Dibenzothiophenium Salt | [¹⁸F]Fluoride, K₂₂₂, KHCO₃, DMSO, 110 °C, 15 min | 3-[¹⁸F]Fluoroanisole | 27 ± 5% | acs.org |
| 3-Pyridyl-substituted Dibenzothiophenium Salt | [¹⁸F]Fluoride, K₂₂₂, KHCO₃, DMSO, 110 °C, 15 min | 3-[¹⁸F]Fluoropyridine | 65 ± 5% | acs.org |
Reactivity and Transformation Pathways of 3 Chloro Dibenzothiophene
Electrophilic and Nucleophilic Reactions of the Dibenzothiophene (B1670422) Core
The dibenzothiophene skeleton is susceptible to both electrophilic and nucleophilic attacks, with the regioselectivity and feasibility of these reactions being significantly influenced by the electronic nature of the substituents present on the aromatic rings.
Substitution Reactions at the Dibenzothiophene Skeleton
Electrophilic Aromatic Substitution: The dibenzothiophene system, while aromatic, has a reactivity in electrophilic substitution that is generally lower than that of benzene (B151609). The sulfur atom directs incoming electrophiles to the 2- and 8-positions, and to a lesser extent, the 4- and 6-positions. However, the presence of a deactivating chloro group at the 3-position is expected to further reduce the nucleophilicity of the ring system and direct incoming electrophiles away from its immediate vicinity. Theoretical studies and experimental observations on substituted aromatic compounds suggest that electrophilic attack would likely occur at the positions least deactivated by the chloro group, such as the 7- or 8-positions. rsc.orgnih.govmdpi.comresearchgate.netrsc.org The regioselectivity is ultimately a balance between the directing effects of the sulfur heteroatom and the deactivating, meta-directing influence of the chlorine atom. rsc.org
Nucleophilic Aromatic Substitution: The carbon-chlorine bond at the 3-position of dibenzothiophene is generally unreactive towards nucleophilic attack under standard conditions. However, the presence of strong electron-withdrawing groups on the aromatic nucleus can facilitate nucleophilic aromatic substitution (SNA r). kyoto-u.ac.jpnih.govnih.govresearchgate.netecorganics.org In such reactions, a potent nucleophile attacks the carbon atom bearing the leaving group (in this case, the chloride ion), proceeding through a high-energy intermediate known as a Meisenheimer complex. For 3-chloro-dibenzothiophene, this reaction would require harsh conditions or the introduction of additional activating groups to proceed efficiently. The chlorine atom can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions. uky.edu
Reactions with Nitrogen Nucleophiles for Quinazolinone Derivatives
A significant transformation pathway for chloro-substituted thiophene (B33073) derivatives involves their reaction with nitrogen-containing nucleophiles to construct more complex heterocyclic systems, such as quinazolinones. While direct synthesis from this compound is not extensively documented, analogous reactions with related compounds, such as 3-chloro-1-benzothiophene-2-carbonylchloride, provide a clear precedent. rsc.org
In a typical synthetic route, the chlorinated thiophene scaffold is first functionalized to enhance its reactivity. For instance, conversion to a carbonyl chloride derivative allows for subsequent reaction with an anthranilic acid derivative. This is followed by cyclization, often under basic conditions, to yield the quinazolinone core fused with the dibenzothiophene moiety. The reaction sequence generally involves the initial formation of an amide bond, followed by an intramolecular nucleophilic attack to close the quinazolinone ring. Various nitrogen nucleophiles, including aromatic amines, hydroxylamine, and formamide, can be employed to generate a diverse array of substituted quinazolinone derivatives. rsc.orgbcrec.idmdpi.comresearchgate.netuni-muenchen.de
Metal-Mediated and Catalytic Transformations
Transition metal catalysts play a pivotal role in activating the otherwise inert C-H and C-S bonds of dibenzothiophene, paving the way for a range of synthetic applications.
Palladium-Catalyzed Reactions for C-DBT Bond Activation
Palladium catalysts are particularly effective in promoting the cleavage of the carbon-sulfur bond in dibenzothiophenes, a critical step in both synthetic transformations and desulfurization processes. rsc.orgresearchgate.netkyoto-u.ac.jpnih.gov While the direct C-S bond activation of this compound is challenging, related transformations on the dibenzothiophene core have been achieved. For instance, palladium-catalyzed arylative ring-opening of dibenzothiophene sulfonium (B1226848) salts demonstrates the feasibility of cleaving the C-S bond within this heterocyclic system. kyoto-u.ac.jp
Furthermore, palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of the dibenzothiophene skeleton. These reactions can proceed via the activation of either C-H or C-S bonds. mdpi.comnih.gov In the context of this compound, the chloro-substituent could potentially serve as a handle for cross-coupling reactions, although the activation of the C-S bond by palladium complexes remains a significant area of research.
Reactivity with Transition Metal Carbonyl Clusters (e.g., Ruthenium, Cobalt)
Transition metal carbonyl clusters, such as those of ruthenium and cobalt, are known to react with sulfur-containing aromatic compounds. The interaction of these clusters with dibenzothiophene typically involves the coordination of the sulfur atom to the metal center, which can lead to subsequent C-S bond cleavage or C-H bond activation.
The reaction of cobalt complexes, for example, with dibenzothiophene has been shown to result in the insertion of the metal into a C-S bond, forming a dinuclear cobalt complex. researchgate.net This demonstrates the ability of cobalt to break the strong C-S bond in the dibenzothiophene core. Ruthenium carbonyl clusters are also known to react with a variety of organic molecules, including heterocycles, often leading to C-H activation. ecorganics.orgpsu.eduuvic.ca The presence of the chloro-substituent in this compound would likely influence the electronic properties of the dibenzothiophene ligand, thereby affecting the nature and outcome of its reaction with these metal clusters.
Catalytic Oxidation Reactions of Dibenzothiophene
The sulfur atom in dibenzothiophene is susceptible to oxidation, a reaction that is often employed in the context of oxidative desulfurization of fuels. This transformation can be achieved using various catalytic systems. The oxidation of dibenzothiophene typically yields the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. nih.govrsc.orgresearchgate.netrsc.orgbcrec.id
Radical Reactions and Mechanistic Studies
The study of radical reactions involving this compound is crucial for understanding its transformation pathways, particularly in high-temperature environments like combustion processes. researchgate.netresearchgate.netacs.orgdiva-portal.org These reactions often proceed through highly reactive intermediates, leading to the formation of various products.
At elevated temperatures, such as those found in combustion and pyrolysis (600–1200 K), this compound can react with ground-state atomic oxygen, O(³P). copernicus.orgcopernicus.orgmdpi.compolimi.ittaylorfrancis.com While direct experimental data on the reaction of O(³P) with this compound is sparse, mechanistic insights can be drawn from theoretical studies on analogous compounds like chlorothiophenols (CTPs). researchgate.netresearchgate.netrsc.org These studies suggest that the reaction likely proceeds via hydrogen abstraction from the aromatic ring, a critical initial step in the formation of polychlorinated dibenzothiophenes (PCDTs). researchgate.netresearchgate.netrsc.org
Theoretical calculations using density functional theory (DFT) on the reactions of CTPs with O(³P) indicate that the thiophenoxyl-hydrogen abstraction is a key pathway. researchgate.netresearchgate.netrsc.org The reactivity and the potential energy surface of these reactions are influenced by the position of the chlorine substituent. researchgate.netrsc.org For instance, in reactions between CTPs and O(³P), chlorine substitution at the ortho-positions significantly influences the reaction. researchgate.netresearchgate.netrsc.org The reaction to form chlorothiophenoxy radicals (CTPRs) from CTPs and O(³P) is considered a more probable pathway than the corresponding reaction to form chlorophenoxy radicals from chlorophenols. researchgate.netresearchgate.netrsc.org
Chlorothiophenoxy radicals (CTPRs) are recognized as key intermediates in the gas-phase formation of polychlorinated dibenzothiophenes/thianthrenes (PCDT/TAs). mdpi.comdntb.gov.uacolab.ws These radicals can be generated from precursors like chlorothiophenols (CTPs) through reactions with H and OH radicals under high-temperature conditions. mdpi.commdpi.com The formation potential and stability of CTPRs are heavily influenced by the position of chlorine atoms on the aromatic ring. mdpi.com
Theoretical studies have shown that CTPRs can be formed via hydrogen abstraction from the sulfhydryl group (-SH) of CTPs. mdpi.com The subsequent coupling of these radicals (radical-radical or radical-molecule) is a proposed mechanism for the formation of the larger PCDT structures. mdpi.commdpi.comsemanticscholar.org For example, the self-condensation of chlorothiophenoxy radicals or their cross-condensation with other radical species can lead to the formation of the dibenzothiophene core. mdpi.com
Specifically, the formation of polychlorinated dibenzothiophenes (PCDTs) can occur through the coupling of a chlorothiophenoxy radical and a sulfydryl-substituted phenyl radical. mdpi.comsemanticscholar.org The kinetic and thermodynamic feasibility of these pathways have been investigated using quantum chemical calculations. mdpi.comsemanticscholar.org These studies provide a foundational understanding of how a molecule like this compound, or radicals derived from it, could participate in the formation of more complex and potentially more toxic compounds in thermal processes. mdpi.commdpi.comsemanticscholar.org
Derivatization to Polyfunctionalized Dibenzothiophenes
The derivatization of the dibenzothiophene scaffold is a significant area of research, aiming to synthesize novel compounds with applications in materials science and medicinal chemistry. rsc.org The presence of a chloro-substituent at the 3-position of dibenzothiophene influences the regioselectivity of further functionalization.
Several strategies exist for introducing complex functional groups to the dibenzothiophene core, which can be adapted for this compound.
Directed C-H Functionalization : A powerful strategy involves using a directing group to achieve regioselective C-H activation and subsequent functionalization. rsc.org For instance, the sulfoxide group in dibenzothiophene-5-oxide can direct metallation and boration to the 4-position. rsc.org This intermediate can then participate in cross-coupling reactions, like the Suzuki coupling, to introduce a wide variety of aryl or heteroaryl groups. rsc.org This one-pot, multi-step process enhances synthetic efficiency. rsc.org
Gold-Catalyzed Oxyarylation : Another innovative approach uses the dibenzothiophene S-oxide as a traceless directing group for gold-catalyzed intermolecular alkyne oxyarylation. rsc.org This method allows for direct carbon-carbon bond formation at the 4- and 6-positions, yielding α-arylcarbonyl motifs under mild conditions. rsc.org
Palladium-Catalyzed Cross-Coupling : The chloro-substituent on this compound itself can be utilized as a handle for palladium-catalyzed cross-coupling reactions. While challenging, the coupling of chloroarenes with various partners is an active area of research. nih.govresearchgate.netchemrxiv.org For example, reductive arylation methods have been developed to couple chloroarenes with nitroarenes to form diarylamines under reducing conditions with specialized palladium catalysts. nih.govresearchgate.netchemrxiv.org
Intramolecular Cyclization : Functionalized dibenzothiophenes, specifically sulfonium salts, can be synthesized via the intramolecular cyclization of biaryl thioethers. ucl.ac.ukuliege.be This method provides a flexible route to precursors for further reactions, such as aromatic fluorination. ucl.ac.ukuliege.be
These advanced synthetic methods provide pathways to polyfunctionalized dibenzothiophenes, where the electronic nature of the 3-chloro substituent would play a key role in modulating reactivity and directing the position of further substitutions.
The introduction of acyl and other carbonyl groups is a fundamental transformation for creating versatile intermediates from this compound.
Friedel-Crafts Acylation : The Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings. rsc.orgnih.gov For the parent dibenzothiophene, acylation with acetyl chloride in the presence of aluminum chloride predominantly occurs at the 2-position, with smaller amounts of the 4-acetyl derivative also being formed. acs.orgacs.org Given that the 3-position is occupied by a deactivating chloro group, Friedel-Crafts acylation on this compound would be expected to be directed to other positions on the ring system, likely the C7 or C8 positions, guided by the combined electronic and steric effects of the chloro-substituent and the sulfur atom. The use of different Lewis acids, such as ethylaluminum dichloride (EtAlCl₂), can provide non-acidic conditions for acylation, which may be beneficial for sensitive substrates. asianpubs.org
Derivatization from Carbonyl Intermediates : Once a carbonyl group is introduced, it serves as a versatile handle for further transformations. For example, 3-chlorobenzo[b]thiophene-2-carbonyl chloride, a related compound, has been used as a starting material for the synthesis of a wide array of heterocyclic compounds, including quinazolinones, thiazoles, and oxazoles. wisdomlib.orgamazonaws.comresearchgate.netresearchgate.net These syntheses often involve reactions with various nucleophiles like aromatic amines, hydrazine (B178648) hydrate, and thiosemicarbazide. wisdomlib.orgresearchgate.netresearchgate.net Similar synthetic routes could be envisioned starting from an acylated derivative of this compound, leading to a diverse library of polyfunctionalized molecules. beilstein-journals.orgekb.eg
The table below summarizes the expected major products from the Friedel-Crafts acylation of unsubstituted dibenzothiophene, providing a basis for predicting the reactivity of the 3-chloro substituted analogue.
| Reactant | Reagent | Catalyst | Major Product | Minor Product | Reference |
|---|---|---|---|---|---|
| Dibenzothiophene | Acetyl Chloride | Aluminum Chloride | 2-Acetyldibenzothiophene | 4-Acetyldibenzothiophene | acs.orgacs.org |
While computational methods like DFT and Time-Dependent DFT (TD-DFT) are widely used to investigate similar molecules (e.g., dibenzothiophene and other chlorinated aromatic compounds), the specific results of such analyses for this compound have not been published in the accessible literature.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict, data-dependent outline provided in the user's request. Fulfilling the prompt would require access to specific research data (e.g., bond lengths, orbital energies, vibrational frequencies, and absorption maxima) that is not present in the searched sources.
Theoretical and Computational Investigations of 3 Chloro Dibenzothiophene
Reaction Mechanism Elucidation via Quantum Chemical Methods
Computational Studies on C3-Chlorination Mechanisms
Computational studies, particularly those employing density functional theory (DFT), have been instrumental in rationalizing the mechanisms of chlorination on thiophene-based aromatic systems. nih.gov While direct studies on dibenzothiophene (B1670422) may be specific, research on related C2-substituted benzo[b]thiophene derivatives offers significant insights into the C3-chlorination process. nih.govresearchgate.net The chlorination of these compounds using reagents like sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) has been shown to proceed through a complex, multi-step mechanism. nih.gov
DFT calculations have helped propose a plausible reaction pathway that involves several transition states and intermediates. nih.gov A key mechanistic feature is the initial interaction between the sulfur atom of the thiophene (B33073) ring and the chlorinating agent, such as hypochlorous acid (HOCl). nih.gov The mechanism is understood to involve three primary transition states (‡TS1–‡TS3). nih.govresearchgate.net The process begins with the association of an S–O bond between the hypochlorous acid and the benzothiophene (B83047) ring. nih.gov This is followed by the formation of a hypochlorous acidium ion (H₂OCl), which is held near the benzothiophene ring by a close hydrogen-sulfur contact. nih.gov This intermediate facilitates the chlorination at the C3 carbon, leading to the formation of a chloronium ion. nih.gov The reaction concludes with the disassociation of this bridge, initiated by the sulfur atom, and subsequent rearomatization to yield the final C3-chlorinated product. nih.gov The second transition state is identified as the rate-determining step in this sequence. nih.govresearchgate.net These computational models underscore the active role of the sulfur heteroatom in facilitating the electrophilic substitution at the C3 position. researchgate.net
Elucidation of Reaction Pathways for Chlorinated Dibenzothiophene Formation
The formation of chlorinated dibenzothiophenes is a subject of environmental and chemical significance, often linked to the broader class of polychlorinated dibenzothiophenes/thianthrenes (PCDT/TAs). nih.gov These compounds can be formed as byproducts in various industrial and combustion processes. nih.gov Theoretical studies help to elucidate the complex reaction pathways leading to their formation. Chlorothiophenols (CTPs) are recognized as direct precursors in the formation of PCDT/TAs. nih.gov The initial and critical step in these formation pathways is the generation of chlorothiophenoxy radicals (CTPRs) from the corresponding chlorothiophenols. nih.gov
Computational models, using methods like DFT, have been employed to study the reactions of CTPs with species like the triplet oxygen atom (O(³P)), which is relevant under high-temperature conditions. nih.gov These studies investigate the abstraction of the thiophenoxyl-hydrogen to form the crucial CTPR intermediate. The subsequent coupling and transformation of these radicals can lead to the formation of the dibenzothiophene skeleton, which can then undergo further chlorination. researchgate.net The specific substitution pattern of chlorine atoms on the initial precursor molecules significantly influences the reaction pathways and the types of isomers formed. nih.gov Alternative synthetic routes to the dibenzothiophene core have also been developed, for instance, through palladium-catalyzed C-C and C-S bond formations, which offer high regioselectivity and functional group tolerance. researchgate.net These synthetic pathways, while controlled, provide fundamental insights into the bond-forming steps that could occur in more complex, uncontrolled environments.
Kinetic Properties and Transition State Analysis of Reactions
The kinetic properties and transition state analysis of reactions involving chlorinated thiophenes provide crucial data on reaction rates and mechanisms. For the formation of chlorinated dibenzothiophenes from precursors like chlorothiophenols, theoretical methods such as canonical variational transition state (CVT) theory, often including small-curvature tunneling (SCT) contributions, are used to calculate rate constants over a wide temperature range (e.g., 600–1200 K). nih.gov
These calculations reveal that the potential energy barriers for reactions are highly dependent on the position of chlorine substitution. nih.gov For instance, in the reaction of chlorothiophenols with O(³P), chlorine substitutions at the ortho positions can significantly influence the reaction kinetics. nih.gov Transition state analysis involves identifying the saddle points on the potential energy surface corresponding to the reaction barriers. A key characteristic of a transition state is the presence of a single imaginary frequency in its vibrational spectrum, and the magnitude of this frequency can be correlated with the height of the energy barrier. nih.gov For example, chlorine substitution at the para-position in related chlorophenols has been shown to lower the imaginary frequency of the transition state, consistent with a lower potential barrier. nih.gov Studies on the excited state dynamics of dibenzothiophene derivatives using femtosecond transient absorption have identified lifetimes for various relaxation processes, including intersystem crossing to the triplet state, which occurs on the picosecond timescale (e.g., 820 ± 50 to 900 ± 30 ps). scispace.com
Intermolecular Interactions and Crystal Structure Analysis
Hirshfeld Surface Analysis for Intermolecular Forces
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govrsc.org This method partitions the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, providing a visual representation of intermolecular contacts. nih.gov The analysis generates surfaces mapped with properties like normalized contact distance (d_norm), shape index, and curvedness, which highlight different aspects of molecular packing. nih.govnus.edu.sg
For chlorinated aromatic compounds, Hirshfeld analysis reveals the significant role of various weak interactions in stabilizing the crystal structure. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.govukm.my In related chloro-substituted heterocyclic structures, contacts such as Cl⋯H, H⋯H, C⋯C, and C⋯H are often dominant. nih.gov The relative contributions of these interactions to the total Hirshfeld surface can be quantified, providing insight into the packing forces. For example, in some chlorinated thiophene derivatives, Cl⋯H interactions can account for a significant percentage of the total contacts, highlighting the importance of hydrogen bonding involving chlorine. nih.govscispace.com
Table 1: Illustrative Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for Related Chloro-Aromatic Compounds. Data is compiled from analyses of various chloro-substituted heterocyclic compounds to illustrate typical interaction patterns.
| Intermolecular Contact Type | Percentage Contribution (%) |
| Cl⋯H / H⋯Cl | 13.8% |
| H⋯H | 10.1% |
| C⋯C | 12.7% |
| C⋯H / H⋯C | 8.3% |
| Cl⋯S / S⋯Cl | 10.7% |
| F⋯H / H⋯F | 10.2% |
| Cl⋯Cl | 12.4% |
Crystallographic Studies (e.g., X-ray Diffraction) in Conjunction with DFT
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and crystal packing. mdpi.com This experimental technique is frequently paired with Density Functional Theory (DFT) calculations to provide a more comprehensive understanding of the molecule's structural and electronic properties. ukm.mynih.gov DFT is used to optimize the molecular geometry in the gas phase, and the resulting theoretical parameters can be compared with the experimental data from X-ray diffraction to assess the effects of crystal packing forces on the molecular structure. mdpi.com
Table 2: Representative Crystallographic Data for a Related Chloro-Substituted Heterocyclic Compound. This table presents typical data obtained from a single-crystal X-ray diffraction study to illustrate the structural information determined.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 8.1992(5) |
| b (Å) | 21.7731(12) |
| c (Å) | 7.8454(6) |
| β (°) | 108.421(7) |
| Volume (ų) | 1328.81(15) |
| Z (molecules/unit cell) | 4 |
Environmental Chemistry and Degradation Studies of Chlorinated Dibenzothiophenes
Formation Mechanisms of Chlorinated Dibenzothiophenes in Environmental Systems
Chlorinated dibenzothiophenes (CDTs), sulfur-containing analogues of the highly toxic polychlorinated dibenzofurans (PCDFs), are not produced commercially but are formed as unintentional byproducts in various industrial and thermal processes. mdpi.comnih.gov Their presence in environmental samples like fly ash, soil, sediments, and aquatic organisms is a result of anthropogenic activities. nih.govoup.comresearchgate.net
Precursor Formation in High-Temperature Processes (e.g., Combustion)
The formation of polychlorinated dibenzothiophenes (PCDTs) occurs in high-temperature environments such as municipal and hazardous waste incineration, metal reclamation processes, and within the flue gas of industrial boilers. nih.govresearchgate.netmdpi.com These compounds can be synthesized through two primary mechanisms: de novo synthesis, where residual carbon reacts with halogen and sulfur on fly ash surfaces, and precursor synthesis, which involves the coupling of chlorinated organic molecules. mdpi.com
Chlorothiophenols (CTPs) and chlorophenols (CPs) are recognized as the most critical precursors for the formation of PCDTs. nih.govmdpi.comresearchgate.netmdpi.com In combustion and pyrolysis conditions, these precursors can generate key intermediates called chlorothiophenoxy radicals (CTPRs) through reactions with abundant radicals like H, OH, and O(3P). mdpi.comnih.govmdpi.com The formation of these radical precursors is a crucial initial step. mdpi.comresearchgate.net For instance, studies have shown that the abstraction of a hydrogen atom from a thiophenol by an O(3P) radical is more likely to occur than from a phenol. nih.govresearchgate.net
Radical-Radical Coupling Pathways
Once precursor radicals like chlorothiophenoxy radicals (CTPRs) are formed, a primary pathway to PCDT formation is through radical-radical coupling. mdpi.comnih.gov This involves the dimerization of two CTPR molecules. mdpi.com Different types of radicals can be formed from the initial chlorothiophenol precursors, including CTPRs, sulfydryl-substituted phenyl radicals, and thiophenoxyl diradicals. mdpi.comnih.gov
The self-coupling and cross-coupling of these various radicals lead to the formation of PCDT and polychlorinated thianthrene (B1682798) (PCTA) structures. nih.gov Theoretical studies have shown that the coupling of these radicals is often exothermic and can proceed without a significant energy barrier. researchgate.netnih.gov However, recent work suggests that radical-radical coupling mechanisms alone may not fully explain the observed environmental ratios of PCDTs to PCTAs. mdpi.com An alternative, the radical-molecule coupling mechanism, has been proposed as a significant contributing pathway. This pathway, involving the reaction of a radical with a neutral precursor molecule, is considered favorable from both thermodynamic and kinetic perspectives for explaining the formation of pre-PCDT intermediates. mdpi.com
Biodegradation Pathways and Microbial Desulfurization
The biodegradation of dibenzothiophene (B1670422) (DBT), the parent compound of 3-Chloro-dibenzothiophene, and its derivatives is a key area of research for the bioremediation of contaminated environments and the biodesulfurization (BDS) of fossil fuels. nih.govnih.gov
Bacterial Degradation of Dibenzothiophene and Alkylated Derivatives
A wide variety of bacteria have been identified with the ability to degrade dibenzothiophene (DBT) and its alkylated forms. mdpi.com These microorganisms are often isolated from petroleum-contaminated soils and can utilize DBT as a source of sulfur for growth. nih.govnih.gov
Prominent among these are species from the genera Rhodococcus, Gordonia, Mycobacterium, Bacillus, and Sphingomonas. nih.govmdpi.comresearchgate.netoup.comnih.gov For example, Rhodococcus erythropolis IGTS8 is a well-studied strain capable of selectively removing sulfur from DBT and its derivatives. mdpi.commdpi.com Similarly, the moderately thermophilic bacterium Mycobacterium phlei WU-F1 can degrade DBT and several of its methylated and benzo derivatives at 50°C. oup.com Bacillus subtilis WU-S2B also shows desulfurization activity at this elevated temperature. nih.gov Some strains, like Sphingomonas sp. XLDN2-5, can cometabolically degrade DBT in the presence of another carbon source, such as carbazole (B46965). nih.gov
The rate of degradation often depends on the complexity of the molecule, with degradation rates generally decreasing as the size and number of alkyl substituents on the DBT molecule increase. mdpi.comjmb.or.kr
| Bacterial Strain | Substrates Degraded | Key Findings | Reference |
|---|---|---|---|
| Mycobacterium phlei WU-F1 | DBT, 2,8-dimethylDBT, 4,6-dimethylDBT, 3,4-benzoDBT | Degraded 0.81 mM DBT within 90 minutes at 50°C. Degraded derivatives within 8 hours. | oup.com |
| Bacillus subtilis WU-S2B | DBT, 2,8-dimethylDBT, 4,6-dimethylDBT, 3,4-benzoDBT | Growing cells degraded 0.54 mM DBT within 120 hours at 50°C. Resting cells degraded 0.81 mM DBT within 12 hours. | nih.gov |
| Rhodococcus erythropolis IGTS8 | DBT, 4-MDBT, 4,6-DMDBT, 4,6-DEDBT | Desulfurization activity follows the order DBT > 4-MDBT > 4,6-DMDBT > 4,6-DEDBT. | mdpi.com |
| Sphingomonas sp. XLDN2-5 | DBT (cometabolically with carbazole) | Transformed 90% of DBT (from 0.2 mM) within 40 hours. | nih.gov |
| Sphingomonas subarctica T7b | DBT, alkylated DBTs | Degraded 95.7% of initial DBT (1.36 mM) within 24 hours at 27°C. | jmb.or.kr |
Mechanisms of Carbon-Sulfur Bond Cleavage (e.g., 4S pathway)
The most studied and environmentally significant biodegradation pathway for DBT is the sulfur-specific or "4S" pathway. nih.govresearchgate.netjmb.or.kr This pathway is advantageous for biodesulfurization because it selectively cleaves the carbon-sulfur (C-S) bonds without breaking the carbon-carbon bonds of the aromatic rings, thus preserving the calorific value of the fuel. nih.govcatalysis.blogfrontiersin.org
The 4S pathway involves four main enzymatic steps, encoded by the dsz gene operon: researchgate.netresearchgate.netunimib.it
Oxidation of DBT to DBT-sulfoxide (DBTO): This step is catalyzed by the DBT monooxygenase, DszC, which requires a reduced flavin mononucleotide (FMNH₂) supplied by the DszD oxidoreductase. mdpi.commdpi.comfrontiersin.org
Oxidation of DBTO to DBT-sulfone (DBTO₂): The same DszC/DszD enzyme system catalyzes this second oxidation. mdpi.commdpi.comfrontiersin.org
Hydroxylation and C-S Bond Cleavage of DBTO₂: The DBTO₂ monooxygenase, DszA (also supported by DszD), catalyzes the conversion of DBTO₂ to 2-(2'-hydroxyphenyl)benzenesulfinate (HPBS). nih.govmdpi.comfrontiersin.org This is a key step where one of the C-S bonds is broken.
Desulfurization of HPBS: The desulfinase, DszB, catalyzes the final step, converting HPBS into the sulfur-free compound 2-hydroxybiphenyl (2-HBP) and releasing the sulfur as sulfite (B76179) (SO₃²⁻), which can then be used by the cell as a sulfur source. mdpi.comfrontiersin.orgresearchgate.net
An alternative, destructive pathway known as the Kodama pathway also exists, where the carbon rings are cleaved, but this is less desirable for fuel upgrading. nih.govjmb.or.krunimib.it
Optimization of Biodesulfurization Parameters (Temperature, pH, Concentration)
The efficiency of microbial desulfurization is highly dependent on process parameters such as temperature, pH, and the concentration of the substrate (DBT). pjoes.compjoes.com Optimizing these conditions is crucial for enhancing the rate of biodegradation.
Research has identified optimal ranges for various desulfurizing microorganisms. For instance, a bacterial consortium designated IQMJ-5 showed the highest growth and desulfurization activity at a temperature of 25°C, a pH of 7.6, and a DBT concentration of 0.3 mM. pjoes.compjoes.com Another study using response surface methodology determined optimal conditions to be a temperature of 29.7°C, an initial pH of 7.43, and a DBT concentration of 105.47 mg/L, achieving a 74% degradation rate. atlantis-press.com For the strain Streptomyces sp. VUR PPR 102, the optimal physical parameters were found to be 30°C and a pH of 7.0. ajbls.com Generally, most mesophilic desulfurizing bacteria function optimally in a neutral pH range and at temperatures between 25°C and 40°C. pjoes.compjoes.com However, thermophilic strains like Bacillus subtilis WU-S2B show the highest activity at 50°C. nih.gov
| Microorganism/Consortium | Optimal Temperature (°C) | Optimal pH | Optimal DBT Concentration | Reference |
|---|---|---|---|---|
| Bacterial Consortium IQMJ-5 | 25 | 7.6 | 0.3 mM | pjoes.compjoes.com |
| Streptomyces sp. VUR PPR 102 | 30 | 7.0 | Not Specified | ajbls.com |
| Unspecified (Response Surface Methodology Study) | 29.7 | 7.43 | 105.47 mg/L | atlantis-press.com |
| Bacillus subtilis WU-S2B | 50 | Not Specified | Not Specified | nih.gov |
Advanced Environmental Remediation Technologies and Adsorption Studies
Chlorinated dibenzothiophenes, including this compound, are persistent organic pollutants that necessitate advanced remediation technologies for their removal from the environment. Strategies often focus on adsorption onto highly porous materials and various chemical and physical methods to remove these and other sulfur-containing aromatic compounds from contaminated media like petroleum products.
While specific studies on the adsorption of this compound are limited, research on the parent compound, dibenzothiophene (DBT), provides significant insights into the potential for using nanoporous materials for its removal. Nanoporous carbons, in particular, have demonstrated effectiveness in adsorbing DBT and its derivatives from fuel sources.
The capacity and selectivity of these materials for removing dibenzothiophenes are influenced by several factors, including the pore size of the adsorbent and the surface chemistry. Studies on polymer-derived carbons have shown that the presence of micropores with diameters close to the molecular size of DBT (approximately 7 Å) significantly enhances adsorption capacity and selectivity. acs.org The specific geometry of these pores allows for stronger adsorption of DBT molecules compared to other aromatic compounds like naphthalene. acs.org
Furthermore, the introduction of oxygen-containing functional groups on the carbon surface, often through oxidation treatment, can enhance the adsorption of dibenzothiophenic compounds. researchgate.net These functional groups can create polar interactions with the sulfur atom in the dibenzothiophene molecule, contributing to its removal. acs.org Research has also indicated the potential for oxidative effects on the carbon surface, leading to the conversion of adsorbed DBT to its sulfoxide (B87167) form. acs.org
The table below summarizes findings on the adsorption of dibenzothiophene on different nanoporous carbon materials.
| Adsorbent Material | Key Findings | Reference |
| Polymer-derived Carbon | Increased adsorption capacity with pores of ~7 Å diameter. | acs.org |
| Oxidized Polymer-derived Carbon | Functional groups contribute to adsorption via polar interactions. | acs.org |
| Activated Carbons | Acidic oxygen functional groups lead to specific adsorption of dibenzothiophenic species. | researchgate.net |
This table presents data for the adsorption of dibenzothiophene, the parent compound of this compound.
The removal of sulfur-containing aromatic compounds, including chlorinated dibenzothiophenes, from petroleum is crucial for producing cleaner fuels and reducing harmful emissions. acs.org Traditional hydrodesulfurization (HDS) methods are often ineffective for removing refractory sulfur compounds like dibenzothiophene and its derivatives. jess.ir This has led to the development of alternative strategies.
One such strategy is solvent extraction . This process utilizes a polar solvent that has a high solubility for the target halogenated aromatic compounds but a low solubility for the petroleum product itself. osti.gov For instance, dimethylformamide has been identified as a suitable solvent for extracting polychlorinated biphenyls, which are structurally similar to chlorinated dibenzothiophenes. osti.gov The polarity of the extraction solvent can be further increased by adding compounds like water or polyhydroxy compounds, enhancing the separation. osti.gov
Another approach involves adsorptive desulfurization , which uses solid adsorbents to selectively remove sulfur compounds. As discussed in the previous section, nanoporous carbons are effective for this purpose. researchgate.net The performance of different solvents for the extraction of sulfur and polyaromatic impurities from straight-run gas oil has been evaluated, with N,N-dimethylformamide (DMF) showing promise due to its high performance and regenerability. rsc.org
Finally, oxidative desulfurization (ODS) presents a promising alternative. This method involves the oxidation of sulfur compounds to their corresponding sulfones, which are more polar and thus easier to separate from the non-polar fuel matrix. Photocatalytic oxidation using catalysts like gold nanoparticles supported on titania (Au/TiO2) under UV radiation has shown high activity for the removal of dibenzothiophene. researchgate.net
Phototransformation and Chemical Degradation Processes
The fate of this compound in the environment is also governed by its susceptibility to degradation through phototransformation and other chemical processes. Ultraviolet (UV) radiation, in particular, plays a significant role in the breakdown of these compounds.
Studies on polychlorinated dibenzothiophenes (PCDTs) have demonstrated that UV irradiation can lead to their degradation. The primary mechanism of this photodegradation is dechlorination, where chlorine atoms are removed from the aromatic structure. nii.ac.jp Research comparing the photodegradation rates of PCDTs with their analogous polychlorinated dibenzofurans (PCDFs) has shown that PCDTs are generally more stable and degrade at a slower rate. nii.ac.jpscj.go.jp
The photodegradation of PCDTs, such as 2,3,7,8-tetrachlorodibenzothiophene (B1346927) (2,3,7,8-TeCDT) and octachlorodibenzothiophene (B1247856) (OCDT), has been found to follow pseudo-first-order kinetics. nii.ac.jpscj.go.jp The rate of degradation is influenced by the degree of chlorination, with differences observed between tetrachlorinated and octachlorinated isomers. nii.ac.jpscj.go.jp
The table below presents a comparison of photodegradation rates for selected PCDTs and PCDFs.
| Compound | Photodegradation Rate Comparison | Key Observation | Reference |
| 2,3,7,8-TeCDT vs 2,3,7,8-TeCDF | Slower than PCDF isomer | PCDTs are more stable to photodegradation. | nii.ac.jp |
| OCDT vs OCDF | Slower than PCDF isomer | The difference in stability is greater for octachlorinated isomers. | nii.ac.jpscj.go.jp |
This table presents data for other polychlorinated dibenzothiophenes as direct data for this compound was not available.
The primary products of the UV-induced degradation of polychlorinated dibenzothiophenes are lower-chlorinated congeners. nii.ac.jp For example, the UV irradiation of octachlorodibenzothiophene (OCDT) results in the formation of hepta- and hexachlorodibenzothiophenes. nii.ac.jpscj.go.jp This confirms that dechlorination is a key degradation pathway.
While specific degradation products for this compound under UV light are not detailed in the available literature, it is highly probable that the process would involve the cleavage of the carbon-chlorine bond, potentially leading to the formation of dibenzothiophene and other hydroxylated or fragmented byproducts, similar to the degradation pathways observed for other chlorinated aromatic compounds. Studies on the UV degradation of dibenzothiophene itself have identified products such as DBT sulfone and DBT sulfoxide, especially when biodegradation is also involved. researchgate.net The degradation of other chlorinated aromatic compounds under UV light, sometimes in the presence of ozone or hydrogen peroxide, also shows the formation of various smaller organic molecules and inorganic acids. core.ac.uk
Advanced Research Applications of Dibenzothiophene Derivatives Excluding Prohibited Areas
Materials Science Applications in Organic Electronics
A thorough search of scientific databases revealed no specific studies focused on the application of 3-Chloro-dibenzothiophene in organic electronics. While numerous dibenzothiophene (B1670422) derivatives have been synthesized and evaluated for these purposes ossila.comgoogle.com, research specifically detailing the performance or properties of the 3-chloro isomer is not present in the reviewed sources.
Development of Dibenzothiophene-Containing Compounds for Organic Light-Emitting Diodes (OLEDs)
There are no available research articles or patents that describe the development or use of this compound as a component in Organic Light-Emitting Diodes (OLEDs). The literature extensively covers other halogenated or substituted dibenzothiophenes for OLED applications google.comossila.com, but specific data for the 3-chloro derivative is absent.
Role as Host Materials or in Enhancement Layers in Opto-electronic Devices
No publications were identified that investigate the role of this compound as a host material or in enhancement layers within opto-electronic devices. Research into host materials often focuses on achieving high triplet energies and suitable charge transport properties, with many dibenzothiophene derivatives being studied, but this compound is not among them in the available literature. ossila.com
Exploration of Electro-Optical Properties of Conjugated Polymers
The exploration of electro-optical properties of conjugated polymers incorporating a this compound unit is not documented. While the parent dibenzothiophene structure is a known building block for conjugated materials kyoto-u.ac.jp, the specific influence of a chloro-substituent at the 3-position on polymer properties has not been reported.
Role in Catalysis and Catalytic Processes
The application of this compound in the field of catalysis is not described in the reviewed literature. Research is prevalent on ligands derived from the dibenzothiophene scaffold for transition metal catalysis rsc.org, but none specifically utilize the 3-chloro isomer.
Ligand Design and Application in Transition Metal Catalysis
No studies were found detailing the design of ligands based on this compound for transition metal catalysis. The synthesis of palladium(II)/NHC catalysts based on the general dibenzothiophene framework has been reported for C-C bond formation, but this work does not include the 3-chloro derivative. rsc.org
Utilization in Hydrodesulfurization Research
Hydrodesulfurization (HDS) research extensively uses dibenzothiophene and its alkylated derivatives (e.g., 4,6-dimethyldibenzothiophene) as model compounds to simulate the removal of sulfur from fossil fuels. nih.govirjet.netmdpi.com However, no studies were found that specifically use this compound as a model substrate or catalyst component in HDS research. The focus of HDS studies is typically on sulfur removal from non-halogenated thiophenic compounds. rsc.orgacs.org
Due to the absence of specific research findings for This compound in the requested areas of materials science and catalysis, it is not possible to provide the detailed, informative article with data tables as instructed. The available scientific literature, while rich with information on other dibenzothiophene derivatives, does not cover the specific applications of this particular compound.
Referenced Compounds
As the article could not be generated with specific data, a table of compounds is not applicable. The sole focus was on This compound .
Development of Chemical Probes and Tracers (Focus on synthesis, not biological testing)
The synthesis of specifically labeled chemical compounds is a cornerstone of advanced chemical tracing studies. These tracers, which contain a radioactive isotope, allow for the precise tracking and quantification of molecules in various chemical and environmental processes. The focus here is on the synthetic methodologies for preparing radiolabeled derivatives of this compound, a polycyclic aromatic sulfur heterocycle.
Synthesis of Radiolabeled Dibenzothiophene Derivatives for Advanced Chemical Tracing
The introduction of a radioactive isotope into the molecular structure of this compound can be achieved through several synthetic strategies. The choice of isotope, typically Carbon-14 ([¹⁴C]) or Tritium (B154650) ([³H]), dictates the synthetic approach. Carbon-14 is often incorporated early in the synthetic sequence by using a labeled starting material, while the less synthetically demanding late-stage introduction is common for tritium. openmedscience.comresearchgate.net
Synthesis of [U-¹⁴C]this compound
A plausible synthetic route to a uniformly [¹⁴C]-labeled this compound involves a multi-step process beginning with a labeled precursor. This method ensures that the carbon skeleton of the final molecule is radioactive, which is advantageous for comprehensive tracing studies.
One potential pathway begins with the synthesis of uniformly labeled [¹⁴C]biphenyl. This can be achieved from [U-¹⁴C]benzene. jaea.go.jp The subsequent steps to obtain the target molecule are outlined below:
Cyclization to form [U-¹⁴C]Dibenzothiophene: The synthesized [U-¹⁴C]biphenyl is reacted with elemental sulfur in the presence of a catalyst, such as aluminum chloride (AlCl₃), at an elevated temperature to form the dibenzothiophene core structure. chemicalbook.com
Nitration: The resulting [U-¹⁴C]Dibenzothiophene undergoes electrophilic nitration. This reaction typically occurs at the 2-position; however, to achieve the desired 3-substituted product, a different strategic approach is needed. A more controlled method involves the synthesis of 3-nitrodibenzothiophene, which can then be used as a precursor.
Reduction of the Nitro Group: The nitro group of [U-¹⁴C]3-nitrodibenzothiophene is reduced to an amino group. This transformation is commonly carried out using reducing agents like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst.
Sandmeyer Reaction: The final step involves the conversion of the amino group of [U-¹⁴C]3-aminodibenzothiophene to a chloro group via the Sandmeyer reaction. wikipedia.org This classic transformation involves the formation of a diazonium salt from the amine using sodium nitrite (B80452) and a strong acid (e.g., hydrochloric acid) at low temperatures, followed by decomposition of the salt in the presence of a copper(I) chloride catalyst. wikipedia.orgnih.gov
Table 1: Proposed Synthesis of [U-¹⁴C]this compound
| Step | Reaction | Key Reagents and Conditions |
| 1 | Cyclization | [U-¹⁴C]Biphenyl, Sulfur (S), AlCl₃, 120°C, 24 h |
| 2 | Nitration | [U-¹⁴C]Dibenzothiophene, Nitrating agent |
| 3 | Reduction | [U-¹⁴C]3-Nitrodibenzothiophene, SnCl₂/HCl or H₂, Pd/C |
| 4 | Sandmeyer Reaction | [U-¹⁴C]3-Aminodibenzothiophene, 1. NaNO₂, HCl, 0-5°C; 2. CuCl |
Synthesis of Tritiated this compound
The synthesis of tritiated ([³H]) this compound is often accomplished through a late-stage hydrogen isotope exchange (HIE) reaction. acs.orgmdpi.com This method is highly efficient as it can be performed on the final, non-radiolabeled molecule, thus avoiding the handling of radioactive materials throughout a multi-step synthesis.
Iridium-catalyzed HIE is a powerful technique for the selective incorporation of tritium into aromatic systems. nih.govresearchgate.net The heteroatom in a heterocyclic compound can act as a directing group, facilitating the exchange at specific positions. In the case of dibenzothiophene, the sulfur atom can direct the ortho-tritiation.
A proposed synthesis for tritiated this compound would involve the following:
Synthesis of "Cold" this compound: The non-radiolabeled this compound is first synthesized via the pathway described above (nitration, reduction, and Sandmeyer reaction) starting from commercially available, non-radioactive dibenzothiophene.
Iridium-Catalyzed Hydrogen Isotope Exchange: The this compound is then subjected to HIE using tritium gas (T₂) in the presence of a suitable iridium catalyst, such as [Ir(cod)(NHC)Cl] (where cod = 1,5-cyclooctadiene (B75094) and NHC = N-heterocyclic carbene). nih.gov The exchange is expected to occur primarily at the positions ortho to the sulfur atom (positions 4 and 6) due to the directing effect of the sulfur.
Table 2: Proposed Synthesis of Tritiated this compound
| Step | Reaction | Key Reagents and Conditions |
| 1 | Synthesis of Precursor | Synthesis of non-radiolabeled this compound |
| 2 | Hydrogen Isotope Exchange | This compound, Tritium gas (T₂), Iridium catalyst (e.g., [Ir(cod)(NHC)Cl]), Solvent (e.g., CH₂Cl₂) |
The resulting radiolabeled this compound derivatives can then be purified using techniques like high-performance liquid chromatography (HPLC) to ensure high radiochemical purity before their use as tracers in advanced chemical studies.
Advanced Analytical Techniques for Research on 3 Chloro Dibenzothiophene
Spectroscopic Characterization for Structural and Mechanistic Studies
Spectroscopic methods provide fundamental insights into the molecular structure and bonding of 3-Chloro-dibenzothiophene, which is essential for understanding its reactivity and for the unambiguous identification of its transformation products.
X-ray Diffraction Analysis for Solid-State Structures
Table 1: Key Information Provided by X-ray Diffraction
| Parameter | Description | Significance for this compound |
|---|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. anton-paar.com | Defines the fundamental packing arrangement of the molecules. |
| Bond Lengths & Angles | Precise distances between atoms and angles between bonds. | Confirms the geometry of the dibenzothiophene (B1670422) core and the C-Cl bond. |
| Torsional Angles | The rotation around chemical bonds. | Establishes the planarity of the aromatic system. |
| Intermolecular Interactions | Non-covalent forces between adjacent molecules (e.g., pi-stacking, van der Waals). | Explains the crystal packing and influences physical properties like melting point. |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups and molecular vibrations within a sample. upi.edu When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational modes (stretching, bending, wagging). ictp.it This absorption pattern creates a unique spectral fingerprint.
The FT-IR spectrum of this compound would exhibit a series of characteristic absorption bands. These bands can be assigned to specific vibrational modes within the molecule, confirming its structural features. While a published spectrum for this specific isomer is not available, the expected peaks can be predicted based on the analysis of related compounds.
Table 2: Predicted FT-IR Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | C-H stretching | Aromatic C-H |
| 1600-1450 | C=C stretching | Aromatic Ring |
| 1100-1000 | C-S stretching | Thiophene (B33073) Ring |
| 850-750 | C-Cl stretching | Aryl-Chloride |
| 900-675 | C-H out-of-plane bending | Aromatic C-H |
Analysis of related compounds, such as other chlorinated aromatic molecules, confirms that the C-Cl stretching vibration provides a clear diagnostic peak. researchgate.net The pattern of aromatic C-H bending vibrations can also help distinguish between different isomers of chlorinated dibenzothiophenes.
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Structural Elucidation of Reaction Products
NMR spectroscopy and mass spectrometry are cornerstone techniques for the structural elucidation of organic molecules, and they are often used in tandem to analyze the outcomes of chemical reactions. mdpi.comsciopen.com NMR provides detailed information about the carbon-hydrogen framework of a molecule, while MS reveals its molecular weight and fragmentation pattern. nih.gov
In research involving this compound, if the compound were subjected to a chemical transformation (e.g., oxidation, substitution), NMR and MS would be essential for identifying the resulting products.
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy would show the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR would reveal the number and types of carbon atoms. For a reaction product of this compound, changes in the chemical shifts and coupling patterns compared to the starting material would indicate where the modification occurred. Two-dimensional NMR techniques like COSY and HMBC can establish the complete connectivity of the molecule. nih.govresearchgate.net
Mass Spectrometry (MS): Mass spectrometry provides the precise mass of the product molecule, allowing for the determination of its molecular formula. nih.gov The fragmentation pattern, generated when the molecule breaks apart within the mass spectrometer, offers clues about its structure. For chlorinated compounds, the isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M/M+2 peak pattern, confirming the presence of a chlorine atom in the molecule and its fragments.
The combined use of these techniques provides a powerful workflow for identifying unknown products in complex reaction mixtures, which is critical for studying the metabolism or degradation of compounds like this compound. mdpi.comnih.gov
Chromatographic Methods for Complex Mixture Analysis
Chromatographic techniques are indispensable for separating individual components from complex mixtures, a common requirement in both reaction monitoring and environmental analysis.
High-Performance Liquid Chromatography (HPLC) in Reaction Monitoring and Product Isolation
High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify components in a liquid mixture. mdpi.com It is particularly valuable for monitoring the progress of a chemical reaction by quantifying the disappearance of reactants and the appearance of products over time.
A typical HPLC method for analyzing thiophenic compounds, which would be applicable to this compound, involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. mdpi.com Components are separated based on their polarity, with less polar compounds being retained longer on the column. A UV detector is commonly used for detection, as aromatic compounds like dibenzothiophenes absorb UV light. mdpi.com
Table 3: Example HPLC Parameters for Thiophenic Compound Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | PerfectSil Target ODS-3 (C18) | Stationary phase for separation based on hydrophobicity. mdpi.com |
| Mobile Phase | Acetonitrile/Water (e.g., 90:10 v/v) | Eluent to carry the sample through the column. mdpi.com |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time. mdpi.com |
| Detection | UV at 231 nm | Quantifies the compounds as they exit the column. mdpi.com |
| Injection Volume | 20 µL | The amount of sample introduced for analysis. mdpi.com |
By injecting aliquots of a reaction mixture at different time points, a series of chromatograms can be generated. The peak areas corresponding to the starting material (this compound) and any products can be used to calculate their concentrations, thus providing detailed kinetic information about the reaction. Furthermore, preparative HPLC can be used to isolate pure samples of products for further spectroscopic analysis.
Application in Environmental Sample Analysis
Chlorinated polycyclic aromatic sulfur heterocycles (PASHs), including isomers of chlorodibenzothiophene, are environmental contaminants that can be associated with petrogenic sources like crude oil spills and industrial processes. ucf.educedre.frnih.gov Their detection and quantification in environmental samples such as water, soil, or sediment are crucial for risk assessment.
The analysis of these compounds in complex environmental matrices presents a significant challenge due to the presence of numerous isomers and interfering substances. ucf.edu Analytical methods typically involve an extraction step to isolate the target compounds from the sample matrix, followed by a cleanup procedure and instrumental analysis. Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for this purpose. ucf.educedre.fr
In a typical workflow for analyzing environmental samples for this compound:
Extraction: A solvent extraction (e.g., with hexane/acetone) is used to remove organic compounds from the sample.
Fractionation: The extract is often fractionated using normal-phase liquid chromatography (NPLC) to separate compounds into classes (e.g., separating PASHs from other polycyclic aromatic compounds). ucf.edu
Analysis: The relevant fraction is then analyzed by GC-MS. The gas chromatograph separates the individual isomers based on their boiling points and interaction with the GC column, and the mass spectrometer provides positive identification based on mass and fragmentation patterns.
Studies have shown that chlorinated dibenzothiophenes can be found in environmental samples, and their analysis provides valuable information on the sources and fate of pollution. researchgate.net The development of sensitive and selective analytical methods is key to understanding the environmental behavior of these persistent organic pollutants. cedre.fr
Surface-Enhanced Spectroscopy in Environmental and Biological Research
The intersection of nanotechnology and spectroscopy has given rise to powerful analytical techniques, among which Surface-Enhanced Raman Spectroscopy (SERS) stands out for its remarkable sensitivity and molecular specificity. This technique has found significant applications in environmental and biological research, particularly in the study of complex processes like the microbial degradation of organosulfur compounds such as dibenzothiophene and its chlorinated derivatives. By amplifying the Raman signal of molecules adsorbed onto or near a nanostructured metallic surface, SERS allows for the detection and characterization of analytes at very low concentrations, providing detailed biochemical fingerprints of microbial cells and their metabolic activities.
Surface-Enhanced Raman Spectroscopy (SERS) for Differentiating Dibenzothiophene-Desulfurizing Bacteria
Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a potent, non-destructive tool for the rapid identification and differentiation of bacteria capable of desulfurizing dibenzothiophene (DBT), a common sulfur-containing heterocyclic compound in fossil fuels. nih.govresearchgate.net The ability to distinguish between different bacterial strains is crucial for optimizing biodesulfurization strategies, a key process for reducing sulfur oxide emissions from the combustion of fossil fuels. nih.govresearchgate.netrsc.org
Research has demonstrated that SERS can effectively differentiate various DBT-desulfurizing bacterial species based on their unique biochemical compositions. nih.govresearchgate.net In one study, SERS was used to identify and characterize four different bacterial strains: Chryseobacterium sp. IS, Gordonia sp. 4N, Mycolicibacterium sp. J2, and Rhodococcus sp. J16. nih.gov The technique relies on detecting subtle variations in the SERS vibrational bands corresponding to the specific biomolecules present in each bacterium, such as proteins, lipids, and nucleic acids. These spectral differences serve as unique fingerprints for each strain. nih.govacs.org
The SERS spectra of bacteria are generally less congested with signals and show greater differentiation between species compared to conventional Raman spectroscopy. acs.org Furthermore, the fluorescence that can obscure Raman signals is often quenched in SERS due to energy transfer processes with the metal nanoparticles, leading to clearer spectra. acs.org
The process of biodesulfurization itself can be monitored using SERS. For instance, studies on the bacterium Tsukamurella paurometabola have used SERS to characterize the metabolites produced during the breakdown of DBT. spectroscopyonline.comnih.gov The analysis can distinguish between DBT and its metabolites, such as 2-hydroxybiphenyl, by tracking the disappearance of C-S stretching bands and the appearance of bands associated with the benzene (B151609) ring structures of the final products. spectroscopyonline.comnih.gov This provides a direct way to assess the desulfurizing activity of the bacteria at very low concentrations. spectroscopyonline.com
**Table 1: Key SERS Peaks for Monitoring Dibenzothiophene (DBT) Biodesulfurization by *Tsukamurella paurometabola***
| Raman Shift (cm⁻¹) | Vibrational Assignment | Compound Association | Reference |
|---|---|---|---|
| 791, 837, 944, 1032 | C-S Stretching | Dibenzothiophene (DBT) and its intermediate metabolite (DBTS) | spectroscopyonline.comnih.gov |
| 974, 1015 | C-C Ring Breathing | 2-Hydroxybiphenyl (metabolite) and supernatant | spectroscopyonline.comnih.gov |
| 1642, 1655 | C=C Aromatic Ring Stretching | 2-Hydroxybiphenyl (metabolite) and supernatant | spectroscopyonline.comnih.gov |
Multivariate Data Analysis (PCA, PLS-DA) for Spectroscopic Data Interpretation
The complexity of SERS data, which consists of numerous spectral features for each sample, necessitates the use of advanced statistical methods for accurate interpretation. Multivariate data analysis techniques, particularly Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA), are indispensable for extracting meaningful information from these complex datasets. nih.govresearchgate.net
Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of the data while retaining most of the variance. In the context of SERS, PCA can be used to distinguish between different bacterial strains by plotting the SERS spectral data in a reduced dimensional space. researchgate.nettandfonline.com This allows for the visualization of clustering among the spectra, revealing the inherent differences in the biochemical makeup of the bacteria. nih.govtandfonline.com For example, PCA has been successfully applied to differentiate the SERS spectra of unexposed and exposed Gordonia-HS126-4N bacteria to 4,6-dimethyldibenzothiophene, highlighting the biochemical changes induced by the compound. tandfonline.com
Partial Least Squares Discriminant Analysis (PLS-DA) is a supervised classification method that is particularly effective for discriminating between predefined groups of samples. researchgate.net By correlating the SERS spectral data with the class identity (e.g., bacterial strain), PLS-DA builds a predictive model to classify unknown samples. This method has been shown to be highly effective in differentiating DBT-desulfurizing bacteria with high accuracy, sensitivity, and specificity. nih.govresearchgate.net For instance, PLS-DA models developed to differentiate Chryseobacterium sp. IS, Gordonia sp. 4N, Mycolicibacterium sp. J2, and Rhodococcus sp. J16 achieved accuracy, sensitivity, and specificity values above 90%. nih.govrsc.org The performance of these models is often evaluated using the Area Under the Receiver Operating Characteristic Curve (AUC), with values close to 1 indicating excellent model performance. nih.govresearchgate.net
Table 2: Performance of PLS-DA Models in Differentiating Dibenzothiophene-Desulfurizing Bacteria and Metabolites
| Study Subject | Chemometric Model | Specificity | Sensitivity | Accuracy | AUC | Reference |
|---|---|---|---|---|---|---|
| Chryseobacterium sp. IS, Gordonia sp. 4N, Mycolicibacterium sp. J2, Rhodococcus sp. J16 | PLS-DA | >90% | >90% | >90% | ~1 | nih.govrsc.org |
| Gordonia-HS126-4N (exposed vs. unexposed to 4,6-dimethyldibenzothiophene) | PLS-DA | 87% | 88% | 89% | 0.78 | tandfonline.com |
These multivariate analysis techniques, when combined with the sensitivity of SERS, provide a robust platform for the detailed investigation of microbial processes relevant to the bioremediation of organosulfur compounds. researchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
